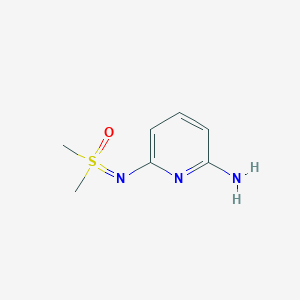
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone is an organic compound with the molecular formula C7H11N3OS It is known for its unique structure, which includes a pyridine ring substituted with an amino group and an imino group, along with a dimethyl sulfanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone typically involves the reaction of 2,6-diaminopyridine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and imino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone.
Dimethyl Sulfoxide (DMSO): A solvent and reagent used in the synthesis.
Pyridine Derivatives: Compounds with similar pyridine ring structures and functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H11N3OS |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3OS/c1-12(2,11)10-7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |
Clé InChI |
IPUAVOXCYNKYMX-UHFFFAOYSA-N |
SMILES canonique |
CS(=NC1=CC=CC(=N1)N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















